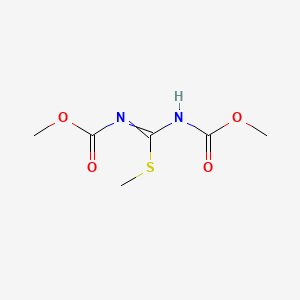

1,3-Bis(methoxycarbonyl)-2-methyl-2-thiopseudourea

CAS No.: 34840-23-8

Cat. No.: VC2487033

Molecular Formula: C6H10N2O4S

Molecular Weight: 206.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 34840-23-8 |

|---|---|

| Molecular Formula | C6H10N2O4S |

| Molecular Weight | 206.22 g/mol |

| IUPAC Name | methyl (NZ)-N-[(methoxycarbonylamino)-methylsulfanylmethylidene]carbamate |

| Standard InChI | InChI=1S/C6H10N2O4S/c1-11-5(9)7-4(13-3)8-6(10)12-2/h1-3H3,(H,7,8,9,10) |

| Standard InChI Key | KHBXLYPOXVQKJG-UHFFFAOYSA-N |

| Isomeric SMILES | COC(=O)N/C(=N/C(=O)OC)/SC |

| SMILES | COC(=O)NC(=NC(=O)OC)SC |

| Canonical SMILES | COC(=O)NC(=NC(=O)OC)SC |

Introduction

Chemical Identity and Structure

Basic Information

1,3-Bis(methoxycarbonyl)-2-methyl-2-thiopseudourea is a thiourea derivative with the molecular formula C₆H₁₀N₂O₄S and a molecular weight of 206.22 g/mol . The compound exists as a white to light yellow crystalline powder or solid at room temperature . It belongs to the class of thioureas and is characterized by its distinctive structural arrangement featuring methoxycarbonyl groups.

Structural Characteristics

The compound features two methoxycarbonyl groups attached to nitrogen atoms and a methyl group attached to a sulfur atom, creating a pseudourea structure. This unique arrangement contributes to its reactivity and applications in organic synthesis. The structural configuration can be represented by its SMILES notation: CS/C(NC(OC)=O)=N\C(OC)=O . Its InChI key is KHBXLYPOXVQKJG-UHFFFAOYSA-N, which provides a unique identifier for this compound in chemical databases .

Physical and Chemical Properties

The physical and chemical properties of 1,3-Bis(methoxycarbonyl)-2-methyl-2-thiopseudourea are summarized in the following table:

The compound exhibits moderate solubility in water and is generally stable when stored properly under recommended conditions. Its relatively low melting point indicates a moderate level of intermolecular forces within its crystal structure.

Nomenclature and Identifiers

Primary Identifiers

| Identifier Type | Value | Source |

|---|---|---|

| CAS Registry Number | 34840-23-8 | |

| European Community (EC) Number | 252-240-2 | |

| MDL Number | MFCD00674104 | |

| NSC Number | 160237 | |

| Wikidata | Q72446174 | |

| Reaxys Registry Number | 1874452 |

Alternative Names and Synonyms

This compound is known by several synonyms and alternative names in scientific literature and commercial catalogs:

-

Methyl N-[(methoxycarbonyl)aminomethylene]carbamate

-

[[(Methoxycarbonyl)aminomethylene]amino]formic acid methyl ester

The variety of names reflects the compound's structural features and its applications in different contexts, particularly its role as an intermediate in pharmaceutical synthesis.

Applications and Uses

Pharmaceutical Synthesis

1,3-Bis(methoxycarbonyl)-2-methyl-2-thiopseudourea plays a crucial role as an intermediate in the synthesis of several pharmaceutical compounds. Its primary application is in the production of anthelmintic drugs, particularly:

-

Febantel - It serves as a key intermediate in Febantel synthesis

-

Fenbendazole - Functions as a thiourea compound in the synthesis process

Specific Synthetic Applications

According to research data, this compound may be utilized in the synthesis of the following compounds:

-

Methyl (6-methyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)carbamate

-

2-amino-5-benzyl-6-methyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one

-

Methyl-{5-[(3-hydroxypropyl)thio]-1H-benzo[d]imidazol-2-yl}carbamate (hydroxyalbendazole)

-

Methyl-{5-[(4-hydroxyphenyl)thio]-1H-benzo[d]imidazol-2-yl} carbamate (hydroxyfenbendazole)

These applications highlight the compound's versatility in creating complex heterocyclic structures that are important in medicinal chemistry, particularly in developing antiparasitic medications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume